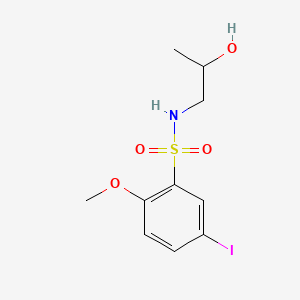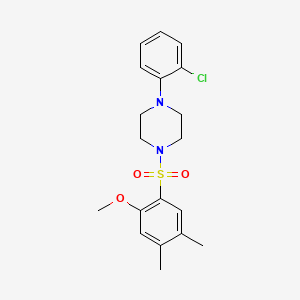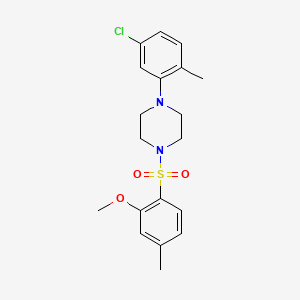
N-(2-hydroxypropyl)-5-iodo-2-methoxybenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxypropyl)-5-iodo-2-methoxybenzene-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a hydroxypropyl group, an iodine atom, a methoxy group, and a sulfonamide group attached to a benzene ring. These functional groups contribute to its reactivity and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxypropyl)-5-iodo-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the iodination of a suitable benzene derivative. The general synthetic route includes:
Iodination: A benzene derivative is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate.
Methoxylation: The iodinated benzene is then reacted with methanol in the presence of a catalyst to introduce the methoxy group.
Sulfonamidation: The methoxy-iodobenzene is treated with chlorosulfonic acid to introduce the sulfonyl chloride group, which is subsequently reacted with a suitable amine to form the sulfonamide.
Hydroxypropylation: Finally, the sulfonamide is reacted with an epoxide, such as propylene oxide, to introduce the hydroxypropyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
N-(2-hydroxypropyl)-5-iodo-2-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines under mild conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a deiodinated benzene sulfonamide.
Substitution: Formation of various substituted benzene sulfonamides depending on the nucleophile used.
科学研究应用
N-(2-hydroxypropyl)-5-iodo-2-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functional polymers.
作用机制
The mechanism of action of N-(2-hydroxypropyl)-5-iodo-2-methoxybenzene-1-sulfonamide involves its interaction with molecular targets through its functional groups. The sulfonamide group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The hydroxypropyl and methoxy groups enhance the compound’s solubility and bioavailability, facilitating its distribution in biological systems.
相似化合物的比较
N-(2-hydroxypropyl)-5-iodo-2-methoxybenzene-1-sulfonamide can be compared with other similar compounds, such as:
N-(2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide: Similar structure but with a chlorine atom instead of iodine, which affects its reactivity and biological activity.
N-(2-hydroxypropyl)-5-bromo-2-methoxybenzenesulfonamide: Contains a bromine atom, leading to different chemical and biological properties.
N-(2-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide:
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical reactivity and potential for halogen bonding interactions, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
1428151-71-6 |
|---|---|
分子式 |
C10H14INO4S |
分子量 |
371.19g/mol |
IUPAC 名称 |
N-(2-hydroxypropyl)-5-iodo-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C10H14INO4S/c1-7(13)6-12-17(14,15)10-5-8(11)3-4-9(10)16-2/h3-5,7,12-13H,6H2,1-2H3 |
InChI 键 |
ZCAJGIYFVHCCDC-UHFFFAOYSA-N |
SMILES |
CC(CNS(=O)(=O)C1=C(C=CC(=C1)I)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B604178.png)
![2-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole](/img/structure/B604184.png)
![6-[(2-methoxyphenoxy)methyl]-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604185.png)
![2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole](/img/structure/B604186.png)
![3-{3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B604187.png)
![3-[3-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-indole](/img/structure/B604189.png)
![2-(3-tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole](/img/structure/B604190.png)
![N-[3-(2-furoylamino)propyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B604191.png)
![2-{4-[(2-Isopropyl-5-methylphenoxy)acetyl]-1-piperazinyl}ethanol](/img/structure/B604192.png)
![Ethyl 1-[(3-methylphenoxy)acetyl]-3-piperidinecarboxylate](/img/structure/B604193.png)

![Cyclohexyl[(4-ethoxyphenyl)sulfonyl]ethylamine](/img/structure/B604197.png)


